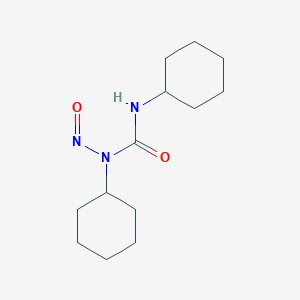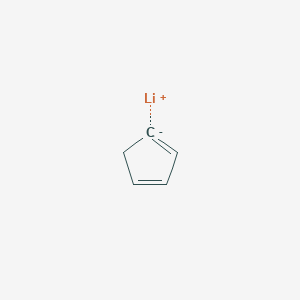
P-Laurylbenzyltrimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Laurylbenzyltrimethylammonium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used in various industrial and research applications due to its effectiveness against bacteria, fungi, and viruses.
Métodos De Preparación
The synthesis of P-Laurylbenzyltrimethylammonium chloride typically involves the reaction of dodecylbenzyl chloride with trimethylamine. This reaction is carried out under mild conditions, often in the presence of a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the quaternary ammonium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
P-Laurylbenzyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form dodecylbenzyl alcohol and trimethylamine.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
P-Laurylbenzyltrimethylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in medical settings.
Industry: The compound is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mecanismo De Acción
The antimicrobial action of P-Laurylbenzyltrimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses.
Comparación Con Compuestos Similares
P-Laurylbenzyltrimethylammonium chloride is similar to other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium chloride. it is unique in its specific structure, which provides distinct antimicrobial properties and surfactant behavior. Similar compounds include:
Benzalkonium Chloride: Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium Chloride: Commonly used in hair care products and as a surfactant.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant and antimicrobial agent.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propiedades
Número CAS |
19014-05-2 |
|---|---|
Fórmula molecular |
C22H40ClN |
Peso molecular |
354 g/mol |
Nombre IUPAC |
(4-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YGKOYVNJPRSSRX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Key on ui other cas no. |
19014-05-2 1330-85-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B99524.png)
